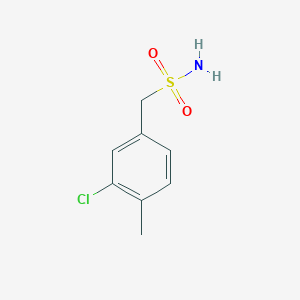
(3-Chloro-4-methylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10ClNO2S and a molecular weight of 219.69 g/mol . It is used primarily in research settings and is known for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methylphenyl)methanesulfonamide typically involves the reaction of 3-chloro-4-methylphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process generally follows similar steps as the laboratory preparation, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products depend on the type of reaction. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation can lead to sulfonic acids .
Scientific Research Applications
(3-Chloro-4-methylphenyl)methanesulfonamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning .
Comparison with Similar Compounds
Similar Compounds
- N-methyl(phenyl)methanesulfonamide
- 4-Iodo-2-methylphenol
- Benzenesulfonamide
Uniqueness
(3-Chloro-4-methylphenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other sulfonamides .
Biological Activity
(3-Chloro-4-methylphenyl)methanesulfonamide, also known as N-(3-chloro-4-methylphenyl)methanesulfonamide, is an organic compound with the molecular formula C₈H₁₀ClNO₂S and a molecular weight of 219.69 g/mol. This compound belongs to the sulfonamide class and exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a methanesulfonamide group attached to a chlorinated and methylated phenyl ring, which contributes to its unique chemical properties and biological effects.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. The sulfonamide group mimics natural substrates, allowing it to bind effectively to the active sites of target enzymes. This interaction can disrupt essential biochemical pathways, leading to potential therapeutic effects against bacterial infections and abnormal cell growth. The compound's mechanism often involves competitive inhibition, where it competes with natural substrates for enzyme binding sites, significantly affecting enzyme activity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the compound's specific structural features:
| Structural Feature | Impact on Biological Activity |
|---|---|
| Chlorine Substituent | Enhances lipophilicity and membrane penetration |
| Methyl Group at 4-position | Improves binding affinity and selectivity for target enzymes |
| Sulfonamide Group | Mimics natural substrates, facilitating enzyme inhibition |
The presence of both chlorine and methyl groups at specific positions on the phenyl ring significantly influences the compound's reactivity and binding affinity compared to other sulfonamide derivatives .
Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that this compound effectively inhibited key enzymes involved in bacterial metabolism. The IC50 values obtained from various assays indicate that this compound has a potent inhibitory effect on these enzymes, suggesting its potential as a therapeutic agent against bacterial infections .
- Cancer Cell Proliferation : In vitro studies on cancer cell lines showed that treatment with this compound led to significant apoptosis induction. The mechanism was linked to the activation of caspase pathways, which are critical in programmed cell death .
Properties
Molecular Formula |
C8H10ClNO2S |
|---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
(3-chloro-4-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10ClNO2S/c1-6-2-3-7(4-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |
InChI Key |
WTZZHEMCUCBROI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CS(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















